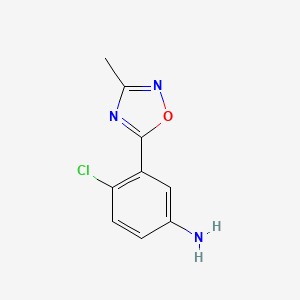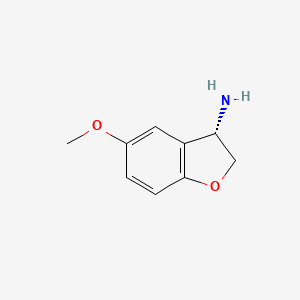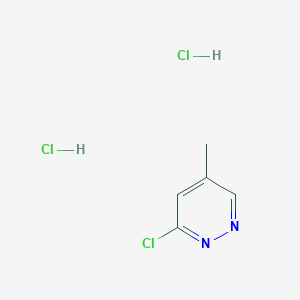
Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Formil-1-(3-metoxifenil)-1H-pirazol-3-carboxilato de etilo es un compuesto químico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. Este compuesto en particular se caracteriza por la presencia de un grupo formilo, un grupo metoxifenilo y un grupo éster etílico unidos al anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Formil-1-(3-metoxifenil)-1H-pirazol-3-carboxilato de etilo generalmente involucra la reacción de materiales de partida apropiados bajo condiciones controladas. Un método común involucra la condensación de 3-metoxibenzaldehído con acetoacetato de etilo en presencia de hidrato de hidrazina. La reacción procede a través de la formación de un intermedio de hidrazona, que se cicla para formar el anillo de pirazol. El producto final se obtiene después de los pasos de esterificación y formación.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. Los catalizadores y los solventes se seleccionan cuidadosamente para facilitar la reacción y minimizar los subproductos. El proceso también puede incluir pasos de purificación como recristalización o cromatografía para obtener el compuesto deseado en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Formil-1-(3-metoxifenil)-1H-pirazol-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo formilo puede oxidarse a un ácido carboxílico.
Reducción: El grupo formilo puede reducirse a un alcohol.
Sustitución: El grupo metoxilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas o básicas.
Reducción: Los reactivos como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan comúnmente.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de un catalizador adecuado.
Productos principales
Oxidación: 4-Carboxi-1-(3-metoxifenil)-1H-pirazol-3-carboxilato de etilo.
Reducción: 4-Hidroximetil-1-(3-metoxifenil)-1H-pirazol-3-carboxilato de etilo.
Sustitución: Varios pirazoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-Formil-1-(3-metoxifenil)-1H-pirazol-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas y como bloque de construcción en la síntesis orgánica.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos especiales y como precursor en la síntesis de diversos compuestos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-Formil-1-(3-metoxifenil)-1H-pirazol-3-carboxilato de etilo depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares específicos como enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. El grupo formilo puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la afinidad de unión y la especificidad del compuesto. El grupo metoxifenilo puede mejorar su lipofilicidad, facilitando su paso a través de las membranas celulares.
Comparación Con Compuestos Similares
Compuestos similares
4-Formil-1-fenil-1H-pirazol-3-carboxilato de etilo: Estructura similar pero carece del grupo metoxilo.
4-Formil-1-(4-metoxifenil)-1H-pirazol-3-carboxilato de etilo: Estructura similar con el grupo metoxilo en una posición diferente.
4-Formil-1-(3-clorofenil)-1H-pirazol-3-carboxilato de etilo: Estructura similar con un grupo cloro en lugar de un grupo metoxilo.
Singularidad
El 4-Formil-1-(3-metoxifenil)-1H-pirazol-3-carboxilato de etilo es único debido a la posición específica del grupo metoxilo en el anillo fenilo, lo que puede influir en su reactividad química y actividad biológica. La presencia de grupos formilo y éster también proporciona múltiples sitios para la modificación química, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
ethyl 4-formyl-1-(3-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-5-4-6-12(7-11)19-2/h4-9H,3H2,1-2H3 |
Clave InChI |
FKXDVAHDANYBJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)



